molecular formula C20H25N3O3S2 B2929682 N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-10-1

N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2929682
CAS No.: 851410-10-1
M. Wt: 419.56
InChI Key: OXQKKEGRJZQWHR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule compound of significant interest in pharmacological research, particularly in the field of kinase inhibition. Its core structure is based on a 4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine scaffold, which is a known privileged structure in medicinal chemistry for targeting ATP-binding sites of various kinases. Kinases are critical enzymes involved in signal transduction pathways , and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The specific substitutions on this scaffold, including the 2-methoxyethyl chain on the pyrimidine ring and the N-(2,4-dimethylphenyl)acetamide group, are designed to optimize binding affinity and selectivity. This compound is primarily investigated for its potential as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, including mutants associated with therapeutic resistance. Research into novel thienopyrimidine derivatives aims to overcome resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) and other malignancies. Its mechanism of action involves competitively binding to the ATP-binding pocket of the target kinase, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis. Consequently, this molecule serves as a valuable chemical probe for elucidating the complex biology of EGFR-driven cancers and for supporting the preclinical development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-12-5-6-15(13(2)9-12)21-17(24)11-27-20-22-16-10-14(3)28-18(16)19(25)23(20)7-8-26-4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKKEGRJZQWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities, primarily in their thienopyrimidinone cores, acetamide linkages, or aryl substituents. Key comparisons are summarized in Table 1.

Table 1. Comparison of Structural and Physicochemical Properties

Compound Name / Structure Core Structure Substituents (Position) Melting Point (°C) Key Functional Groups Reference
Target Compound : N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone - 2-Methoxyethyl (C3)
- Methyl (C6)
- 2,4-Dimethylphenyl (amide)
N/A Thioether, Acetamide, Methoxy
N-(2-methoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidinone - Ethyl (C3)
- 5,6-Dimethyl
- 2-Methoxyphenyl (amide)
N/A Thioether, Acetamide
N-(2-ethyl-6-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Cyclopenta-fused thienopyrimidinone - 4-Chlorophenyl (C3)
- 2-Ethyl-6-methylphenyl (amide)
N/A Chlorophenyl, Cyclopenta ring
N-(2-(trifluoromethyl)phenyl)-2-((3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone - 4-Chlorophenyl (C3)
- 2-Trifluoromethylphenyl (amide)
N/A Trifluoromethyl, Chlorophenyl
N-(2,3-dichlorophenyl)-2-((4-methyl-6-oxo-pyrimidin-2-yl)thio)acetamide Pyrimidinone - 4-Methyl (C4)
- 2,3-Dichlorophenyl (amide)
230–232 Dichlorophenyl, Pyrimidinone
Key Observations

Core Heterocycle Variations: The target compound and ’s analogue share the thieno[3,2-d]pyrimidinone core, while and feature thieno[2,3-d]pyrimidinone and cyclopenta-fused variants, respectively.

Substituent Effects :

  • Electron-Withdrawing Groups : ’s trifluoromethyl and 4-chlorophenyl groups increase electrophilicity, which may enhance interactions with charged kinase residues . In contrast, the target compound’s 2-methoxyethyl and methyl groups are electron-donating, favoring hydrophobic interactions.
  • Aryl Substituents : The 2,4-dimethylphenyl group in the target compound offers moderate steric hindrance compared to ’s 2,3-dichlorophenyl, which has higher polarity due to chlorine atoms .

Physicochemical Properties: Melting points for dichlorophenyl-substituted pyrimidinones (230–232°C, ) suggest higher crystallinity than analogues with alkyl or methoxy groups, likely due to stronger intermolecular forces .

Synthetic Routes :

  • Many analogues (e.g., ) are synthesized via nucleophilic substitution of thiol-containing intermediates with chloroacetamides, similar to methods described in and .

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